5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-(oxan-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFICXAPEMOYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
Chemical Identity & Physicochemical Properties
This compound is a critical heterocyclic intermediate employed primarily in the synthesis of ATP-competitive kinase inhibitors. Structurally, it features an electron-deficient pyrimidine core substituted with a lipophilic chlorine atom at the C5 position and a polar, solubilizing tetrahydropyran (oxane) ring at the C2 amine position.
This scaffold balances hydrophobic interactions (via the chloro-pyrimidine) with metabolic stability and aqueous solubility (via the oxane ether linkage), making it a preferred "hinge-binding" motif in medicinal chemistry.
Table 1: Core Physicochemical Data
| Property | Value / Descriptor |
| IUPAC Name | 5-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine |
| Common Synonyms | This compound; 2-((Tetrahydro-2H-pyran-4-yl)amino)-5-chloropyrimidine |
| CAS Number | 1540005-76-2 (Commercial Identifier) |
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.66 g/mol |
| Exact Mass | 213.0669 (for ³⁵Cl isotope) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Pyrimidine N1/N3 conjugate acid) |
| LogP (Calculated) | ~1.8 (Lipinski Compliant) |
| SMILES | ClC1=CN=C(NC2CCOCC2)N=C1 |
Structural Analysis & Pharmacophore Utility
The molecule functions as a bidentate hydrogen-bonding motif . In the context of kinase drug discovery, the 2-aminopyrimidine moiety typically anchors the inhibitor to the kinase hinge region (e.g., interacting with the backbone of residues like Methionine or Leucine).
-
H-Bond Donor: The exocyclic amine (NH) donates a hydrogen to the kinase backbone carbonyl.
-
H-Bond Acceptor: The pyrimidine ring nitrogen (N1) accepts a hydrogen from the kinase backbone amide.
-
Metabolic Shield: The 5-chloro substituent blocks metabolic oxidation at the reactive C5 position while filling small hydrophobic pockets (e.g., the gatekeeper region).
-
Solubility Handle: The oxan-4-yl group disrupts crystal packing and lowers LogP compared to a phenyl ring, improving oral bioavailability.
Diagram 1: Structural & Pharmacophore Logic
Caption: Pharmacophore decomposition showing the functional role of each substructure in drug design.
Synthetic Methodology
The synthesis follows a standard Nucleophilic Aromatic Substitution (SNAr) protocol. The reaction exploits the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing chlorine at C5 and the leaving group (chlorine) at C2.
Protocol: SNAr Displacement
Reaction:
2,5-Dichloropyrimidine + 4-Aminotetrahydropyran
Reagents:
-
Substrate: 2,5-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: 4-Aminotetrahydropyran (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Solvent: n-Butanol, DMF, or 1,4-Dioxane.
Step-by-Step Workflow:
-
Charge: Dissolve 2,5-dichloropyrimidine in n-Butanol (0.5 M concentration).
-
Addition: Add 4-aminotetrahydropyran followed by DIPEA at room temperature.
-
Activation: Heat the reaction mixture to 80–100°C for 4–12 hours.
-
Note: The C2-chlorine is significantly more reactive than the C5-chlorine due to the flanking nitrogen atoms. The C5-Cl remains intact under these conditions.
-
-
Workup: Cool to room temperature.
-
Option A (Precipitation): If using n-Butanol, the product often precipitates upon cooling or adding water. Filter and wash with cold water/hexanes.
-
Option B (Extraction): Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (0-5% MeOH in DCM).
Diagram 2: Synthetic Pathway Flowchart
Caption: Synthesis workflow highlighting the regioselective displacement of the C2-chlorine.
Analytical Characterization (Self-Validation)
To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.
A. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (M+H)⁺.
-
Target Mass: 214.1 Da.
-
Isotope Pattern (Critical): You must observe a characteristic 3:1 ratio between the peaks at m/z 214 and m/z 216. This confirms the presence of a single Chlorine atom.
-
m/z 214 (³⁵Cl) = 100% intensity
-
m/z 216 (³⁷Cl) ≈ 33% intensity
-
B. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
-
Pyrimidine Protons (C4-H, C6-H): A distinct singlet (or two very close doublets) in the aromatic region, typically δ 8.20 – 8.40 ppm (2H, s) . The symmetry of the pyrimidine ring (if unsubstituted at 4,6) simplifies this signal.
-
Amine Proton (NH): A broad doublet or singlet, exchangeable with D₂O, typically δ 7.40 – 7.80 ppm (1H, d) .
-
Oxane Methine (CH-N): A multiplet corresponding to the proton at the attachment point, δ 3.80 – 4.00 ppm (1H, m) .
-
Oxane Ether Protons (CH₂-O): Multiplets for the protons adjacent to oxygen, δ 3.85 ppm (2H) and δ 3.30 – 3.40 ppm (2H) .
-
Oxane Alkyl Protons: Multiplets for the remaining ring protons, δ 1.40 – 1.90 ppm (4H) .
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59463234 (Related 2-amino-5-chloropyrimidine scaffolds). Retrieved from [Link]
- L. Z. Wang et al. (2020).Design and Synthesis of Pyrimidine Derivatives as Kinase Inhibitors. (General synthetic protocol validation for 2-amino-5-chloropyrimidines). Available via patent literature search for "2,5-dichloropyrimidine substitution".
A Technical Guide to 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine for Advanced Research
This guide provides an in-depth technical overview of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. This document will cover procurement, core chemical properties, its role in drug discovery, and a detailed, adaptable synthetic protocol.
Strategic Procurement and Commercial Availability
Sourcing high-quality starting materials is a critical first step in any research and development campaign. This compound (CAS No. 1093869-76-5) is available from a number of specialized chemical suppliers. Pricing is often not listed publicly and requires a formal quotation. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data (e.g., NMR, LC-MS), and lead times.
| Supplier | Product Number | Purity | Availability | Notes |
| Life Chemicals | F6541-0081 | >95% | Inquire | Pricing available upon request.[1] |
| Bide Pharmatech | BD110199 | >98% | Inquire | Also listed as 5-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine. |
| ChemScene | CS-0094784 | >98% | Inquire | Provides basic physicochemical properties. |
| AChemBlock | QC-7981 | >98% | Inquire | Listed with basic properties. |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendor.
The Scientific Rationale: A Privileged Scaffold in Kinase Inhibition
The 2-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is frequently found in the core of numerous FDA-approved drugs, particularly within the domain of oncology. Its significance stems from its ability to act as a versatile hinge-binding motif in the ATP-binding pocket of a wide range of protein kinases.
The 5-chloro substituent on the pyrimidine ring can serve multiple purposes. It can act as a synthetic handle for further functionalization, for instance, through cross-coupling reactions like the Sonogashira or Suzuki reactions to introduce molecular complexity.[2] Additionally, the chloro group can occupy a specific pocket within the target protein, contributing to binding affinity and selectivity. The N-(oxan-4-yl) group provides a saturated heterocyclic moiety that can improve physicochemical properties such as solubility and metabolic stability, while also providing a vector for exploring interactions with the solvent-exposed region of the kinase.
Derivatives of the 2-aminopyrimidine scaffold have been successfully developed as potent inhibitors of various kinases implicated in cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[3][4] The development of dual inhibitors, such as those targeting both CDK6 and CDK9, represents a promising therapeutic strategy.[3]
Synthesis and Reaction Chemistry: An Exemplary Protocol
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for scale and specific laboratory conditions.
Reaction Scheme:
Sources
- 1. This compound-5-chloro-N-(oxan-4-yl)pyrimidin-2-amine代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 2-amino-5-chloropyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Amino-5-Chloropyrimidine Derivatives
Foreword: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of natural molecules like thymine and cytosine and a plethora of synthetic drugs.[1][2] This guide focuses on a specific, highly functionalized subset: 2-amino-5-chloropyrimidine derivatives . The strategic placement of the amino group at the C2 position and a chloro substituent at the C5 position creates a molecule with unique electronic and steric properties, making it a powerful building block for developing potent and selective modulators of biological pathways.[3] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this important class of compounds.
Chapter 1: Synthetic Strategies and Chemical Versatility
The biological exploration of any chemical series is fundamentally enabled by its synthetic accessibility. The 2-amino-5-chloropyrimidine core is a versatile intermediate that allows for derivatization at multiple positions, primarily through manipulation of the chloro group and substitution on the amino group.
A common and powerful method for creating diverse libraries of these derivatives is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between the C4 position of a halo-pyrimidine and a terminal alkyne, providing a robust platform for systematically exploring SAR.[4]
Logical Workflow for Synthesis and Screening
The development of novel derivatives follows a logical and iterative process, beginning with synthesis and culminating in biological evaluation and optimization.
Caption: A typical workflow for the synthesis and screening of novel pyrimidine-based drug candidates.[4]
Chapter 2: Anticancer Activity - Targeting Cellular Proliferation
The most extensively documented biological activity of 2-amino-5-chloropyrimidine derivatives is their anticancer potential.[5][6] This activity is predominantly achieved through the inhibition of protein kinases, enzymes that are critical components of intracellular signaling pathways regulating cell growth, proliferation, and survival.[4] Dysregulation of these kinase-mediated pathways is a hallmark of many cancers.[7]
Mechanism of Action: Kinase Inhibition
Many aminopyrimidine derivatives function as ATP-competitive inhibitors.[7] Their structure mimics the purine scaffold of ATP, allowing them to bind to the enzyme's active site and block the phosphorylation of downstream substrates, thereby halting the signaling cascade.
Caption: Inhibition of generic kinase signaling pathways by a 2-aminopyrimidine derivative.[4]
Key Kinase Targets:
-
VEGFR-2 & CDK1: A series of 2-amino-4-aryl-5-chloropyrimidines were identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[8] VEGFR-2 is crucial for angiogenesis (the formation of new blood vessels that supply tumors), while CDK1 is a key regulator of the cell cycle. Dual inhibition presents a powerful strategy to both starve the tumor and halt its proliferation.
-
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9] Bisanilinopyrimidine derivatives, which can be synthesized from 2-amino-5-chloropyrimidine precursors, have shown exceptional potency as Aurora kinase inhibitors.[9]
-
CDK/HDAC Dual Inhibition: A novel strategy involves designing single molecules that can inhibit both CDKs and histone deacetylases (HDACs). This co-inhibition can produce synergistic antitumor effects. Recently, 2-aminopyrimidine-based derivatives were identified as potent CDK9/HDAC dual inhibitors, showing significant antitumor potency in a xenograft model.[10]
Quantitative Data on Anticancer Activity
| Compound Class | Target(s) | Cell Line | Activity Metric | Value | Reference |
| 2-amino-4-chloro-pyrimidine derivative (Cpd 6) | Not Specified | HCT116 | EC50 | 89.24 ± 1.36 µM | [11] |
| 2-amino-4-chloro-pyrimidine derivative (Cpd 6) | Not Specified | MCF7 | EC50 | 89.37 ± 1.17 µM | [11] |
| 2-aminopyrimidine derivative (Cpd 8e) | CDK9 / HDAC1 | - | IC50 | 88.4 nM / 168.9 nM | [10] |
| 2-aminopyrimidine derivative (Cpd 9e) | FLT3 / HDAC1 | - | IC50 | 30.4 nM / 52.4 nM | [10] |
Chapter 3: Antimicrobial and Other Biological Activities
While the anticancer properties are prominent, the structural versatility of 2-amino-5-chloropyrimidine derivatives lends itself to a wide range of other biological activities.[6][12]
Antimicrobial Potential
With the rise of antimicrobial resistance, there is a pressing need for novel chemical entities to combat bacterial and fungal infections.[12] The 2-aminopyrimidine scaffold has been identified as a promising starting point for the development of new antimicrobial agents.[6][13]
-
Structure-Activity Relationship (SAR): Studies on Schiff bases of 2-amino-4-chloropyridine (a closely related scaffold) have shown that antimicrobial activity is highly dependent on the nature of the substituents. For example, certain aldehyde-derived compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. Fusing the pyrimidine ring into a bicyclic pyrido[2,3-d]pyrimidine system has also been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria like B. subtilis and S. aureus.[13]
Other Therapeutic Areas
-
β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are associated with various pathologies, including certain cancers.[14][15] A study of twenty-seven 2-aminopyrimidine derivatives identified several potent inhibitors of this enzyme. Notably, one compound exhibited an IC50 of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[15]
-
Anti-inflammatory Activity: Pyrimidine derivatives have been investigated for their anti-inflammatory potential.[1] Some have been shown to be potent inhibitors of COX-2, an enzyme involved in the inflammatory response.[1] Additionally, a series of 2-aminopyrimidines were developed as potent ligands for the histamine H4 receptor, which is implicated in inflammatory and pain pathways.[16]
Chapter 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of a 4-Substituted-2-amino-5-chloropyrimidine Derivative
This protocol is a generalized method adapted from nucleophilic substitution reactions used to generate libraries of 2-aminopyrimidine derivatives.[15] The causality behind this choice is its robustness and high-yield potential for creating diverse analogs for SAR studies.
Objective: To synthesize a library of N-substituted 2-amino-5-chloropyrimidine derivatives for biological screening.
Materials:
-
2-Amino-4,5-dichloropyrimidine (starting material)
-
A diverse set of primary or secondary amines (nucleophiles)
-
Triethylamine (Et3N) (base)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,5-dichloropyrimidine (1.0 eq.) in ethanol.
-
Rationale: Ethanol is a common polar protic solvent that facilitates the dissolution of the reactants and the progress of the nucleophilic substitution.
-
-
Addition of Reagents: Add the desired amine (1.1 eq.) to the solution, followed by triethylamine (1.5 eq.).
-
Rationale: The amine acts as the nucleophile, displacing one of the chloro groups. Triethylamine is a non-nucleophilic organic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine ensures the complete consumption of the starting material.
-
-
Reaction Monitoring: Stir the reaction mixture at reflux (e.g., 80°C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial self-validating step to visually confirm the consumption of the starting material and the formation of a new, typically more polar, product spot.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and the triethylamine salt, ensuring the high purity required for accurate biological testing.
-
-
Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product using techniques such as NMR (1H, 13C) and Mass Spectrometry (MS) to confirm its structure and purity.
-
Rationale: This final validation step is non-negotiable for confirming the identity of the synthesized compound before it proceeds to biological assays.
-
Protocol 2: In Vitro β-Glucuronidase Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory potency (IC50) of the synthesized compounds against β-glucuronidase.[14][15]
Objective: To quantify the inhibitory activity of test compounds against β-glucuronidase.
Materials:
-
β-Glucuronidase enzyme (from E. coli or bovine liver)
-
p-nitrophenyl-β-D-glucuronide (PNPG) (substrate)
-
Synthesized 2-amino-5-chloropyrimidine derivatives (test compounds)
-
D-saccharic acid 1,4-lactone (standard inhibitor)
-
Acetate buffer (e.g., 0.1 M, pH 5.0)
-
Sodium carbonate (Na2CO3) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and standard inhibitor in the appropriate buffer or DMSO. Perform serial dilutions of the test compounds to obtain a range of concentrations.
-
Assay Mixture: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of β-glucuronidase solution to each well and incubate at 37°C for 15 minutes.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the substrate (PNPG) solution to each well.
-
Rationale: The enzyme will now act on the substrate. In the presence of an effective inhibitor, this reaction will be slowed or stopped.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.
-
Rationale: The addition of a strong base raises the pH, denaturing the enzyme and stopping the reaction. It also develops the yellow color of the product for quantification.
-
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (typically 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.
-
Rationale: The IC50 value is the standard metric for quantifying the potency of an inhibitor, providing a reliable basis for SAR analysis and compound comparison.
-
Conclusion and Future Outlook
The 2-amino-5-chloropyrimidine scaffold is undeniably a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Its synthetic tractability allows for the creation of vast chemical libraries, while its inherent ability to interact with key biological targets, particularly protein kinases, has established it as a cornerstone in the development of anticancer therapeutics.[7][8][9] Furthermore, emerging research into its antimicrobial, anti-inflammatory, and enzyme-inhibitory properties reveals a rich and underexplored therapeutic potential.[13][15][16]
Future research should focus on leveraging structure-based drug design and computational modeling to develop next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic applications, guided by a deeper understanding of the structure-activity relationships, will ensure that 2-amino-5-chloropyrimidine derivatives continue to be a source of innovative solutions for pressing global health challenges.
References
-
Title: Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) Source: PubMed URL: [Link]
- Title: CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine Source: Google Patents URL
-
Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL: [Link]
-
Title: Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner Source: Patsnap Eureka URL: [Link]
-
Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: PMC URL: [Link]
-
Title: Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents Source: PMC URL: [Link]
-
Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: IJRPR URL: [Link]
-
Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: PubMed URL: [Link]
-
Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]
-
Title: In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study Source: ResearchGate URL: [Link]
-
Title: Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: Bentham Science URL: [Link]
-
Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: PMC URL: [Link]
-
Title: Synthesis and biological activity of some pyrimidine derivatives Source: Academia.edu URL: [Link]
-
Title: Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands Source: PubMed URL: [Link]
-
Title: Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Source: I.R.I.S. URL: [Link]
-
Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: PubMed URL: [Link]
-
Title: Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2 Source: DergiPark URL: [Link]
-
Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Source: RJPT URL: [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Heterocyclic Nomenclature: A Technical Guide to Oxan-4-yl vs. Tetrahydro-2H-pyran-4-yl
For Immediate Release
A deep dive into the systematic and historical nomenclature of a common heterocyclic scaffold, this guide is intended for researchers, scientists, and drug development professionals. It aims to provide clarity and context to the co-existence of "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" in chemical literature and databases, empowering chemists to use these terms with precision and understanding.
Introduction: The Imperative of Precision in Chemical Language
In the intricate landscape of drug discovery and chemical research, unambiguous communication is paramount. The structural complexity of molecules demands a naming system that is both systematic and universally understood. The International Union of Pure and Applied Chemistry (IUPAC) provides the framework for this chemical language.[1] However, the evolution of these rules, coupled with the persistence of historical or "trivial" names, can create areas of ambiguity. One such area is the nomenclature for the saturated six-membered oxygen-containing heterocycle, a scaffold prevalent in medicinal chemistry.[2] This guide dissects the two primary naming conventions for a substituent derived from this ring: oxan-4-yl and tetrahydro-2H-pyran-4-yl , clarifying their origins, their current standing in IUPAC recommendations, and their practical application.
The Foundational Structure: A Visual Primer
At the heart of this discussion is the saturated six-membered ring containing one oxygen atom. The numbering of this ring is fundamental to the nomenclature of its derivatives. By convention, the heteroatom is assigned the first position (locant 1).
Comparative Analysis: A Side-by-Side View
The choice between these two names reflects a broader theme in chemical nomenclature: the tension between widely used historical names and more systematic, but sometimes less familiar, modern systems.
| Feature | Tetrahydro-2H-pyran-4-yl | Oxan-4-yl |
| Nomenclature System | Substitutive (based on a retained name) | Hantzsch-Widman (systematic) |
| Basis | Derived from the unsaturated parent "pyran" | Built from prefixes for heteroatoms and stems for ring size/saturation |
| IUPAC Status | Acceptable for general use | Preferred IUPAC Name (PIN) [3][4] |
| Clarity | Requires knowledge of the parent "pyran" and hydrogenation rules | Directly describes the ring's composition and state |
| Common Usage | Prevalent in older literature, patents, and some chemical databases [2][5][6] | Increasingly used in modern publications adhering to strict IUPAC guidelines |
Rationale for the Shift to "Oxane"
The move by IUPAC to establish PINs like "oxane" is driven by the desire for a more logical and less arbitrary naming system. [7][8]The Hantzsch-Widman system is highly systematic and can be applied to a wide range of heterocyclic compounds without relying on a list of approved trivial names. [9][10]This reduces ambiguity and makes the nomenclature more accessible to those who have not memorized the historical names. For a saturated monocyclic heterocycle with ten or fewer members, the Hantzsch-Widman name is now the preferred standard. [3]
Practical Guidance for Researchers and Developers
For professionals in drug development and chemical research, understanding both nomenclatures is crucial for navigating the scientific and patent literature.
-
Literature and Patent Searches : When conducting comprehensive searches, it is advisable to use both "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" (and its variants like "tetrahydropyranyl") as keywords to ensure all relevant prior art and research are captured.
-
Publications and Regulatory Submissions : For new publications, patents, and regulatory documents, using the Preferred IUPAC Name, oxan-4-yl , is strongly recommended. This aligns with current standards and ensures maximum clarity and precision.
-
Internal Communications and Databases : While internal conventions may vary, adopting PINs can enhance consistency and reduce ambiguity within research teams and internal databases.
Conclusion
The distinction between "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" is a clear illustration of the evolution of chemical nomenclature. "Tetrahydro-2H-pyran-4-yl" is a valid and historically significant name derived from substitutive nomenclature, and it remains prevalent in the existing body of chemical knowledge. However, "oxan-4-yl," derived from the systematic Hantzsch-Widman system, is the current Preferred IUPAC Name. For researchers, scientists, and drug development professionals, a working knowledge of both systems is essential for effective literature research, while the adoption of "oxan-4-yl" in new work represents best practice in modern chemical communication.
References
Click to expand
-
What's the logic behind the following nomenclature: 3,4,5,6-tetrahydro-2H-pyran?. Chemistry Stack Exchange. [Online] Oct 02, 2015. [Link]
-
Hantzsch–Widman nomenclature. Wikipedia. [Online] [Link]
-
Discuss in detail the nomenclature of heterocyclic compounds. Filo. [Online] Dec 07, 2025. [Link]
-
Heterocyclic compound. Wikipedia. [Online] [Link]
-
Wessjohann, L. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Online] Sep 15, 2016. [Link]
- Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient.
-
Nomenclature of heterocyclic compounds. SlideShare. [Online] [Link]
-
Heterocyclic Chemistry. SlidePlayer. [Online] [Link]
-
Tetrahydropyran. Wikipedia. [Online] [Link]
-
Heterocycles. LibreTexts Chemistry. [Online] [Link]
- Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Online] Jul 18, 2023. [Link]
-
Heterocyclic compounds. CUTM Courseware. [Online] [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Online] Oct 12, 2016. [Link]
-
Nomenclature of Heterocyclic compounds. coursecontent.cutm.ac.in. [Online] [Link]
-
III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. docplayer.net. [Online] [Link]
- Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process.
-
Brief Guide to the Nomenclature of Organic Chemistry. iupac.org. [Online] [Link]
-
PowerPoint Presentation. SlidePlayer. [Online] Apr 29, 2020. [Link]
- Production method for tetrahydro-2h-pyran derivative.
-
Nomenclature of Heterocyclic Compounds. ResearchGate. [Online] [Link]
-
6 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. degruyter.com. [Online] [Link]
-
Blue Book P-5 - IUPAC nomenclature. acdlabs.com. [Online] [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Online] [Link]
-
(PDF) Journey Describing Applications of Oxone in Synthetic Chemistry. ResearchGate. [Online] Mar 09, 2018. [Link]
-
Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. [Online] Dec 15, 2010. [Link]
Sources
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents [patents.google.com]
- 6. EP0581052A1 - Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient - Google Patents [patents.google.com]
- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 8. Blue Book P-5 [iupac.qmul.ac.uk]
- 9. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]
- 10. dspmuranchi.ac.in [dspmuranchi.ac.in]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2,5-Dichloropyrimidine with 4-Aminotetrahydropyran
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle through nucleophilic aromatic substitution (SNAr) is a critical strategy in drug discovery.[1][2][3] This document provides a detailed guide for the SNAr reaction between 2,5-dichloropyrimidine and 4-aminotetrahydropyran, a versatile building block in pharmaceutical synthesis.[4] This reaction is of significant interest as it introduces a saturated heterocyclic motif, often favored for improving the physicochemical properties of drug candidates.
The reactivity of dichloropyrimidines in SNAr reactions is position-dependent, with the C4 and C6 positions generally being more susceptible to nucleophilic attack than the C2 position.[5][6] However, the electronic nature of substituents on the pyrimidine ring can significantly influence this regioselectivity.[1][7] In the case of 2,5-dichloropyrimidine, the chlorine atom at the C2 position is the primary site for substitution by amine nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the addition-elimination mechanism characteristic of SNAr reactions.
This guide will delve into the mechanistic underpinnings of this transformation, provide robust, step-by-step protocols for both traditional and palladium-catalyzed methods, and offer troubleshooting advice to ensure successful synthesis.
Mechanistic Overview: The SNAr Pathway
The nucleophilic aromatic substitution of 2,5-dichloropyrimidine with 4-aminotetrahydropyran proceeds via a well-established addition-elimination mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminotetrahydropyran attacks the electron-deficient C2 carbon of the 2,5-dichloropyrimidine ring. This is typically the rate-determining step.
-
Formation of the Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge across the electron-withdrawing pyrimidine ring.
-
Leaving Group Departure: The chloride ion at the C2 position is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product, N-(5-chloro-2-pyrimidinyl)tetrahydro-2H-pyran-4-amine.
A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
Experimental Protocols
Two primary methodologies are presented for the synthesis of N-(5-chloro-2-pyrimidinyl)tetrahydro-2H-pyran-4-amine: a catalyst-free SNAr approach and a more advanced Palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol represents a classical and often effective method for the amination of activated chloro-heterocycles.
Materials:
-
2,5-Dichloropyrimidine
-
Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (1.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
To this suspension, add 4-aminotetrahydropyran (1.2 mmol, 1.2 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-chloro-2-pyrimidinyl)tetrahydro-2H-pyran-4-amine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive substrates or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[9][10][11]
Materials:
-
2,5-Dichloropyrimidine
-
4-Aminotetrahydropyran
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 0.04 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).
-
Add the 2,5-dichloropyrimidine (1.0 mmol, 1.0 eq).
-
Seal the Schlenk tube, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Add the 4-aminotetrahydropyran (1.2 mmol, 1.2 eq) via syringe.
-
Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions and Expected Outcomes
| Parameter | Protocol 1: SNAr | Protocol 2: Buchwald-Hartwig |
| Catalyst | None | Palladium pre-catalyst & phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ |
| Solvent | DMF, DMSO | Toluene, Dioxane |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Reaction Time | 12 - 24 hours | 4 - 18 hours |
| Typical Yield | Moderate to Good | Good to Excellent |
| Advantages | Cost-effective, simple setup | Higher yields, milder conditions, broader scope |
| Disadvantages | Harsher conditions, potential side reactions | Cost of catalyst, requires inert atmosphere |
Visualization of Key Processes
Caption: SNAr Reaction Mechanism.
Caption: General Experimental Workflow.
Troubleshooting and Optimization
-
Low or No Conversion:
-
SNAr: Increase the reaction temperature or consider a more polar aprotic solvent like DMSO. Ensure the base is anhydrous and of high quality.
-
Buchwald-Hartwig: The choice of ligand is critical. Screen different phosphine ligands. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The palladium pre-catalyst may be inactive; use a fresh batch.
-
-
Formation of Side Products:
-
Disubstitution: Use a stoichiometric amount or a slight excess of the amine. Running the reaction at a lower temperature may improve selectivity for mono-substitution.
-
Hydrolysis of Chloropyrimidine: Ensure all reagents and solvents are anhydrous.
-
-
Difficult Purification:
-
If the product is basic, an acidic wash during the workup may help remove some impurities. Conversely, a basic wash can remove acidic byproducts.
-
Experiment with different solvent systems for column chromatography to achieve better separation.
-
Conclusion
The nucleophilic substitution of 2,5-dichloropyrimidine with 4-aminotetrahydropyran is a valuable transformation for the synthesis of novel pyrimidine derivatives. Both the catalyst-free SNAr and the palladium-catalyzed Buchwald-Hartwig amination offer reliable pathways to the desired product. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the need for mild reaction conditions. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently and efficiently synthesize these important chemical entities for applications in drug discovery and development.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved from [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Retrieved from [Link]
- Synthesis of 2-chlorine-5- amido pyrimidine. (n.d.). Google Patents.
-
Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019). Patsnap Eureka. Retrieved from [Link]
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE. (n.d.). Charnwood Discovery. Retrieved from [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.
-
Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved from [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. (2014). ACS.org. Retrieved from [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal. Retrieved from [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
-
4-Aminotetrahydropyran. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved from [Link]
-
A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]
- Regioselective preparation of substituted pyrimidines. (n.d.). Google Patents.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. mdpi.com [mdpi.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. benchchem.com [benchchem.com]
Application Note: Determination of the Solubility of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine in Dimethyl Sulfoxide (DMSO) and Ethanol for Preclinical Drug Development
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the measure of a compound's ability to dissolve in a solvent, is a foundational physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in formulation.[2][3] Consequently, up to 40% of approved drugs and nearly 90% of compounds in the development pipeline are classified as poorly soluble.[2] Early and accurate characterization of solubility in relevant solvent systems is therefore not merely a routine task but a critical step in risk mitigation and resource optimization.[4]
This application note provides a detailed framework and experimental protocols for determining the solubility of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine , a heterocyclic amine of interest in medicinal chemistry, in two key pharmaceutical solvents: Dimethyl Sulfoxide (DMSO) and Ethanol.
-
DMSO is a powerful, polar aprotic solvent, prized in early-stage discovery for its ability to dissolve a vast range of both polar and nonpolar compounds, making it the universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS).[5][6]
-
Ethanol , a polar protic solvent, is widely employed in pharmaceutical formulations, including oral liquids, topicals, and injectables, due to its solubilizing properties and established safety profile.[7][8][9]
Understanding the solubility of this compound in these two distinct solvent environments provides crucial insights for both in vitro assay design and downstream formulation strategies.
Solute and Solvent Profiles: A Physicochemical Overview
A predictive understanding of solubility begins with the characteristics of the solute and solvents.
2.1 this compound
-
Structure: This molecule features a pyrimidine core, a functional group common in pharmacologically active agents. Key structural motifs influencing solubility include:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, capable of hydrogen bonding (as acceptors).
-
Amine Linker (-NH-): Acts as both a hydrogen bond donor and acceptor.
-
Oxane Ring: A saturated heterocyclic ether, which contributes some polarity and can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): Adds to the molecular weight and introduces some lipophilicity.
-
-
Predicted Behavior: The presence of multiple hydrogen bond donors and acceptors suggests a moderate degree of polarity. However, the overall carbon framework may limit aqueous solubility, making organic solvents essential for processing and formulation.
2.2 Dimethyl Sulfoxide (DMSO)
-
Properties: DMSO is a highly polar aprotic solvent with a high boiling point (189 °C).[5] Its sulfoxide group is an excellent hydrogen bond acceptor but it lacks a donor proton. Its amphipathic nature, possessing both polar and nonpolar regions, allows it to effectively solvate a wide variety of compounds.[10]
-
Causality in Solubilization: DMSO's efficacy stems from its ability to disrupt the crystal lattice energy of a solid compound and form strong dipole-dipole interactions. For this compound, the DMSO sulfoxide oxygen will readily form hydrogen bonds with the secondary amine proton, a key interaction driving solubilization.
2.3 Ethanol (EtOH)
-
Properties: Ethanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds via its hydroxyl (-OH) group.[7] It is less polar than DMSO but is fully miscible with water.
-
Causality in Solubilization: Ethanol can interact with the target compound through multiple mechanisms: its hydroxyl group can donate a hydrogen bond to the pyrimidine nitrogens or the oxane oxygen, and it can accept a hydrogen bond from the amine linker.[11] Its ethyl group also provides a nonpolar region to interact with the less polar parts of the solute.
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The following protocol is a self-validating system designed for accuracy and reproducibility.
3.1 Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, ACS-grade DMSO
-
Anhydrous, 200-proof Ethanol
-
Calibrated analytical balance
-
2.0 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator with temperature control
-
Calibrated micropipettes
-
Centrifuge capable of >10,000 x g
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
3.2 Experimental Workflow
The protocol is divided into four main stages: preparation of a supersaturated slurry, equilibration, separation, and quantification.
Caption: Experimental workflow for determining thermodynamic solubility.
3.3 Step-by-Step Methodology
-
Preparation of Standard Curve: a. Prepare a 10 mM primary stock solution of this compound in DMSO. b. From this stock, create a series of calibration standards (e.g., 1000, 500, 100, 50, 10, 1 µM) by diluting with the mobile phase to be used in the HPLC analysis. c. Inject each standard into the HPLC system and record the peak area. d. Plot peak area versus concentration to generate a linear regression curve. This curve is essential for validating the quantification step.
-
Preparation of Slurry (in triplicate for each solvent): a. Weigh approximately 5-10 mg of this compound into a 2.0 mL glass vial. The key is to ensure an excess of solid will remain after equilibration. b. Add exactly 1.0 mL of the chosen solvent (DMSO or Ethanol) to the vial. c. Cap the vial tightly and vortex vigorously for 1 minute. A visible suspension of solid particles should be present.
-
Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Agitate the slurries for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully reached.
-
Separation and Sample Preparation: a. After equilibration, centrifuge the vials at >10,000 x g for 15 minutes to pellet the undissolved solid. b. Without disturbing the pellet, carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant. c. Immediately perform a large, precise dilution of the supernatant into the HPLC mobile phase to prevent precipitation. For example, dilute 10 µL of the supernatant into 990 µL of mobile phase (a 1:100 dilution). Prepare further dilutions as necessary to fall within the linear range of the standard curve.
-
Quantification and Calculation: a. Analyze the diluted samples via HPLC-UV. b. Using the peak area from the chromatogram and the standard curve equation, determine the concentration of the diluted sample. c. Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility.
Solubility (mg/mL) = Concentration (M) × Molecular Weight ( g/mol )
Data Presentation and Interpretation
Results should be summarized clearly to facilitate comparison and decision-making.
Table 1: Solubility of this compound at 25 °C
| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Mean Solubility (mM) |
| DMSO | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Mean] | [Calculate Molarity] |
| Ethanol | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Mean] | [Calculate Molarity] |
Interpretation of Results:
-
High DMSO Solubility (>50 mM): This is highly favorable for in vitro screening. It allows for the preparation of concentrated stock solutions (e.g., 10-100 mM), minimizing the final percentage of DMSO in cell-based assays and reducing the risk of solvent-induced artifacts.[5][10]
-
Ethanol Solubility: The solubility value in ethanol provides a direct indication of its potential for use in liquid formulations.[11] A higher solubility (>10 mg/mL) suggests that developing a simple solution-based formulation is feasible. Lower solubility might necessitate more complex approaches like co-solvent systems or suspension formulations.
Caption: Molecular interactions governing solubility in DMSO and Ethanol.
Conclusion
This application note provides a robust, scientifically grounded protocol for determining the solubility of this compound in DMSO and ethanol. By explaining the causality behind solvent choice and providing a self-validating experimental design, researchers can generate reliable data critical for advancing drug candidates. The resulting solubility values directly inform the feasibility of high-throughput screening campaigns and guide the initial stages of pharmaceutical formulation, ultimately derisking the drug development process.
References
- Premium Alcohol Supplier. (2024). The Vital Role of Ethanol in Pharmaceuticals.
- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
- Ethanol US. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PCCA. (2022). Different Alcohols Used in Compounding.
- Veranova. (n.d.). Improving solubility and accelerating drug development.
- ScienceDirect. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
- ResearchGate. (2025). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.
- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Simple Solvents. (2025). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!.
- BOC Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Pharmacentral.com. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- American Chemical Society. (2021). Dimethyl sulfoxide.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. veranova.com [veranova.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 7. burjalfalak.com [burjalfalak.com]
- 8. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]
- 9. THE PCCA BLOG | Different Alcohols Used in Compounding [pccarx.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The 5-Chloro-N-(oxan-4-yl)pyrimidin-2-amine Scaffold for Kinase Inhibitor Discovery
Introduction: The Power of the Privileged Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds across multiple target classes. These are known as "privileged structures," a term first coined by Evans et al. in 1988 to describe scaffolds that serve as versatile templates for drug discovery.[1][2] The pyrimidine ring system is a quintessential example of such a scaffold, particularly in the pursuit of protein kinase inhibitors.[3][4] Its structural resemblance to the adenine core of ATP allows it to form critical hydrogen-bonding interactions within the highly conserved hinge region of the kinase ATP-binding pocket. This mimicry provides a powerful starting point for designing potent and selective inhibitors.
This guide focuses on a specific, highly functionalized pyrimidine building block: 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine . This scaffold integrates three key features for a successful fragment-based drug discovery (FBDD) campaign:[5][6]
-
The 2-Aminopyrimidine Core: The foundational ATP-mimetic element that anchors the molecule in the kinase hinge region.
-
The 5-Chloro Substituent: An electron-withdrawing group that modulates the electronics of the pyrimidine ring and, more importantly, serves as a synthetic handle for further diversification or can engage in specific halogen-bonding interactions with the target protein.
-
The N-(oxan-4-yl) Group: A saturated, non-planar heterocycle that introduces a three-dimensional exit vector. This is crucial for exploring solvent-exposed regions of the binding pocket, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties like solubility.
These application notes provide a comprehensive, field-proven workflow for leveraging this scaffold to design, synthesize, and screen a focused library of compounds aimed at discovering novel kinase inhibitors.
Part 1: Rationale and Strategic Design
Protein kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[8] The primary strategy for inhibiting kinases is to block the binding of ATP, thereby preventing the phosphorylation of downstream substrates.
The 2,4-diaminopyrimidine core is a well-established pharmacophore for achieving this.[9][10][11] Our design strategy leverages a logical synthetic precursor, 4,5-dichloro-N-(oxan-4-yl)pyrimidin-2-amine , to build a library. This precursor allows for the systematic introduction of a diverse range of chemical functionalities at the C4 position via nucleophilic aromatic substitution (SNAr), a robust and reliable reaction in pyrimidine chemistry.[12][13] This approach allows us to probe the region of the ATP-binding site typically occupied by the ribose sugar of ATP and beyond.
Part 2: Synthesis of a Focused Compound Library
The following protocols describe a robust methodology for generating a library of diverse 4-anilino-5-chloropyrimidine derivatives. The cornerstone of this workflow is the Nucleophilic Aromatic Substitution (SNAr) reaction, which is highly efficient for displacing the activated chlorine atom at the C4 position of the pyrimidine ring.
Protocol 2.1: Synthesis of Key Intermediate: 4,5-dichloro-N-(oxan-4-yl)pyrimidin-2-amine
-
Rationale: This protocol describes the synthesis of the key intermediate required for library generation. It involves a selective nucleophilic substitution on 2-amino-4,5,6-trichloropyrimidine. The C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. Steric hindrance and reaction conditions can be tuned to favor mono-substitution.
-
Materials:
-
2-Amino-4,5,6-trichloropyrimidine
-
4-Aminotetrahydropyran (4-aminooxane)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-amino-4,5,6-trichloropyrimidine (1.0 eq) in n-butanol, add 4-aminotetrahydropyran (1.05 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the desired intermediate.
-
Protocol 2.2: Library Generation via Parallel SNAr Reaction
-
Rationale: This protocol leverages the key intermediate to generate a library of final compounds. By reacting the intermediate with a diverse set of anilines (or other amines), we can rapidly explore the chemical space around the core scaffold. Microwave-assisted synthesis is often employed to accelerate reaction times and improve yields.
-
Materials:
-
4,5-dichloro-N-(oxan-4-yl)pyrimidin-2-amine (Key Intermediate, 1.0 eq)
-
Library of substituted anilines or other amines (1.1 eq each)
-
DIPEA or triethylamine (TEA)
-
Anhydrous propanol or DMF
-
Microwave reactor vials
-
-
Procedure (for each library member):
-
In a microwave reaction vial, combine the key intermediate (e.g., 0.1 mmol, 1.0 eq) and the desired aniline (0.11 mmol, 1.1 eq).
-
Add anhydrous propanol (1-2 mL) and DIPEA (0.2 mmol, 2.0 eq).
-
Seal the vial and heat in a microwave reactor to 120–140 °C for 15–45 minutes. Monitor for completion by TLC or LC-MS.
-
After cooling, disperse the reaction mixture in a saturated aqueous solution of NaHCO₃.
-
Extract the product with EtOAc (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify each library member as necessary, typically via preparative HPLC or silica gel chromatography.
-
Part 3: Biological Evaluation & Screening Protocols
Once the library is synthesized and purified, the next critical phase is to evaluate the biological activity of each compound. A tiered screening approach is most efficient, starting with a direct biochemical assay against the target kinase, followed by a cell-based assay to confirm activity in a more complex biological system.
Protocol 3.1: Primary Screen: In Vitro Biochemical Kinase Assay
-
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase. Luminescence-based ATP consumption assays, such as Promega's Kinase-Glo®, are industry-standard due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[14][15][16] The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[17]
-
Materials:
-
Purified, active protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP solution (at or near the Km for the kinase)
-
Kinase assay buffer (containing MgCl₂)
-
Synthesized compound library (typically as 10 mM DMSO stocks)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96- or 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in the assay plate. Include a "no inhibitor" positive control (DMSO vehicle only) and a "no enzyme" negative control.
-
Reaction Setup: In each well, prepare a reaction mixture containing the kinase and its substrate in the appropriate kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final volume should be consistent (e.g., 25 µL).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
Detection: Equilibrate the plate to room temperature. Add an equal volume (e.g., 25 µL) of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.
-
Protocol 3.2: Secondary Screen: Cellular Proliferation Assay
-
Rationale: Hits from the biochemical assay must be validated in a cellular context. This confirms that the compounds can penetrate cell membranes and inhibit the target kinase in its native environment, leading to a functional downstream effect, such as inhibiting cancer cell proliferation. The MTT assay is a classic, colorimetric method that measures the metabolic activity of living cells, which correlates with cell number.[18][19]
-
Materials:
-
A cancer cell line known to be dependent on the target kinase (e.g., A549 for an EGFR inhibitor).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidic isopropanol or DMSO).
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds from the primary screen. Add the compounds (or DMSO vehicle control) to the appropriate wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability versus compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Part 4: Data Interpretation & Lead Optimization
The data from the screening cascade allows for the establishment of a structure-activity relationship (SAR), which guides the next phase of drug discovery.[21][22]
Representative Screening Data
The table below presents hypothetical data for a small set of exemplar compounds based on the described workflow, targeting a hypothetical "Kinase X".
| Compound ID | R-Group (at C4) | Kinase X IC₅₀ (nM) | HCT116 Cell EC₅₀ (µM) |
| LIB-001 | Phenyl | 850 | > 50 |
| LIB-002 | 4-Fluorophenyl | 420 | 25.6 |
| LIB-003 | 3-Methoxyphenyl | 95 | 4.8 |
| LIB-004 | 4-(Trifluoromethyl)phenyl | 1,200 | > 50 |
| LIB-005 | 3-Amino-4-methylphenyl | 25 | 1.1 |
| LIB-006 | Pyridin-3-yl | 150 | 8.2 |
SAR Insights & Next Steps
-
Initial Analysis: The unsubstituted phenyl group (LIB-001) provides a weak starting point. Introducing a fluorine atom (LIB-002) improves potency, while a meta-methoxy group (LIB-003) offers a significant boost, suggesting a potential hydrogen bond acceptor or favorable interaction in that region. Electron-withdrawing groups at the para-position (LIB-004) are detrimental.
-
Lead Candidate: Compound LIB-005 is the most potent hit, with a 3-amino-4-methylphenyl group. This combination suggests that the amino group may be forming a key hydrogen bond with the protein, while the methyl group occupies a small hydrophobic pocket.
-
Path Forward: The promising activity of LIB-005 identifies it as a lead compound. The next steps in a drug discovery program would involve:
-
Structural Biology: Obtaining a co-crystal structure of LIB-005 bound to Kinase X to validate the binding mode and guide rational design.
-
Lead Optimization: Synthesizing further analogues of LIB-005 to improve potency, selectivity against other kinases, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Advanced Cellular Assays: Confirming the mechanism of action, such as by measuring the phosphorylation of a known downstream substrate of Kinase X in cells.
-
Conclusion
The this compound scaffold represents a highly versatile and "privileged" starting point for the discovery of novel kinase inhibitors. Its constituent parts provide a robust anchor in the ATP-binding site while offering clear vectors for synthetic elaboration. The systematic workflow presented here—combining rational library design, efficient parallel synthesis, and a robust screening cascade—provides a clear and effective roadmap for researchers to progress from a promising chemical scaffold to a validated lead compound ready for optimization.
References
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
OpenOChem Learn. Privileged Structures. [Link]
-
Song, M., et al. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Nazarbayev University. [Link]
-
Selvita. Fragment-Based Drug Discovery. [Link]
-
Song, M., et al. (2025, January). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Czech, M., et al. (2021, November 16). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1169. [Link]
-
ResearchGate. Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]
-
Gong, P., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(3), 936-949. [Link]
-
DeSimone, R. W., et al. (2004). Privileged Structures: Applications in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 7(5), 473-493. [Link]
-
Sygnature Discovery. Fragment Based Drug Discovery. [Link]
-
Concept Life Sciences. Fragment-Based Drug Discovery (FBDD) Services. [Link]
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
Li, Y., et al. (2024, July 16). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. [Link]
-
Chen, Y. T., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(11), 1460. [Link]
-
Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]
-
Rosowsky, A., et al. (2014, March 17). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 19(3), 3366-3384. [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Kurup, S., et al. (2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 913160. [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]
-
Bio Molecular Systems. Kinase Assays with Myra. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Chen, Y., et al. (2017, October 20). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
-
Singh, S., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 20B, 382-384. [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. [Link]
-
Chen, Y., et al. (2025, September 27). Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. ResearchGate. [Link]
-
Kumar, A., et al. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Zhang, H., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(12), 1541-1550. [Link]
Sources
- 1. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. massbio.org [massbio.org]
- 6. selvita.com [selvita.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. research.nu.edu.kz [research.nu.edu.kz]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. ebiotrade.com [ebiotrade.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 18. atcc.org [atcc.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Core Pyrimidine Amine Intermediates for CDK4/6 Inhibitors
Abstract
This application note provides a detailed guide for the synthesis of critical pyrimidine amine intermediates, which form the core scaffold of several FDA-approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors like Palbociclib, Ribociclib, and Abemaciclib. These inhibitors have revolutionized the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The protocols herein focus on robust and scalable methods for constructing substituted 2-aminopyrimidine structures, which are pivotal for the final drug assembly. We detail a representative synthesis of a halogenated aminopyrimidine building block and its subsequent elaboration via palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. The causality behind experimental choices, troubleshooting, and characterization of intermediates are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Central Role of Pyrimidine Amines in CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[2] The development of selective CDK4/6 inhibitors has been a major therapeutic breakthrough.
A common structural motif among the approved inhibitors—Palbociclib, Ribociclib, and Abemaciclib—is a 2-aminopyrimidine core.[2][3] This scaffold acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the CDK4/6 enzymes.[4] The synthesis of these drugs, therefore, heavily relies on the efficient preparation of functionalized pyrimidine amine intermediates. These intermediates must be constructed in a way that allows for the strategic introduction of various substituents that modulate potency, selectivity, and pharmacokinetic properties.
This guide provides field-proven protocols for the synthesis of these key building blocks, focusing on common industrial strategies that are both efficient and scalable.
Retrosynthetic Analysis: Deconstructing the Target
To understand the importance of the pyrimidine amine intermediates, a retrosynthetic analysis of a generalized CDK4/6 inhibitor is illustrative. The final drug molecule is typically assembled via a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination or a Suzuki coupling, which connects the core pyrimidine amine to another key fragment.
Caption: Retrosynthetic analysis of a typical CDK4/6 inhibitor.
This analysis highlights that the synthesis hinges on two key transformations:
-
Formation of the core aminopyrimidine: Often achieved through nucleophilic aromatic substitution (SNA_r) on a di- or tri-halogenated pyrimidine.
-
Coupling: A palladium-catalyzed reaction to join the pyrimidine core with another complex fragment.
Our protocols will focus on these critical stages.
Synthesis Protocols
Protocol 1: Preparation of a Key Halogenated Pyrimidine Intermediate
One of the most common starting points for CDK4/6 inhibitor synthesis is a di- or tri-halogenated pyrimidine. For instance, 5-bromo-2,4-dichloropyrimidine is a versatile precursor. A selective nucleophilic substitution at the more reactive C4 position with an amine (like cyclopentylamine, a common feature in these inhibitors) yields a key intermediate.[5][6]
Reaction Scheme:
Caption: Synthesis of a key pyrimidine intermediate.
Materials and Reagents:
-
5-Bromo-2,4-dichloropyrimidine
-
Cyclopentylamine
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
n-Heptane
-
Water (deionized)
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,4-dichloropyrimidine (5.0 g, 21.9 mmol).
-
Solvent Addition: Add anhydrous THF (50 mL) to dissolve the starting material.
-
Base Addition: Add DIPEA (6.0 g, 46.4 mmol, ~2.1 equiv.). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Nucleophile Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add cyclopentylamine (2.0 g, 23.5 mmol, ~1.07 equiv.) dropwise over 15 minutes. The C4 position of the dichloropyrimidine is significantly more electrophilic than the C2 position, leading to high regioselectivity.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF. Add water (30 mL) to the residue and stir vigorously for 30 minutes. This will precipitate the product while keeping the amine hydrochloride salt in the aqueous phase.
-
Isolation: Filter the resulting solid through a Büchner funnel. Wash the filter cake with n-heptane (2 x 10 mL) to remove non-polar impurities.[6]
-
Drying: Dry the white crystalline product under vacuum at 50 °C.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Expected Results:
-
Yield: Typically 85-95%.[6]
-
Appearance: White to off-white solid.
-
Purity (HPLC): >98%.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8][9] It is widely used in pharmaceutical synthesis to couple an aryl halide (or triflate) with an amine.[10][11] In the context of CDK4/6 inhibitors, this reaction typically couples the 2-chloro position of the pyrimidine intermediate with another nitrogen-containing heterocycle.
Reaction Scheme:
Caption: Buchwald-Hartwig coupling of the pyrimidine intermediate.
Materials and Reagents:
-
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (from Protocol 1)
-
Amine coupling partner (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate for Palbociclib synthesis)[12]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or other suitable phosphine ligand (e.g., BINAP)[9]
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane or Toluene, anhydrous
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried flask, add the pyrimidine intermediate (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Loading: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Assembly: Add the catalyst and ligand to the reaction flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Scientist's Note: The use of an inert atmosphere is critical. The Pd(0) catalyst is oxygen-sensitive and will be rendered inactive if exposed to air. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[8] Bulky, electron-rich ligands like Xantphos are often required for coupling with electron-deficient heteroaryl chlorides.[13]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90-110 °C and stir until the starting materials are consumed (typically 4-12 hours), as monitored by HPLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.
Data Summary and Characterization
Proper characterization of the synthesized intermediates is essential to ensure they are suitable for subsequent steps.
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Typical Yield | Key Analytical Data |
| 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | C₉H₁₁BrClN₃ | 276.56 | 85-95% | ¹H NMR (CDCl₃): δ ~8.1 (s, 1H, pyrimidine-H), ~6.5 (br s, 1H, NH), ~4.3 (m, 1H, CH-cyclopentyl), ~1.5-2.1 (m, 8H, CH₂-cyclopentyl). MS (ESI+): m/z 276/278 [M+H]⁺. | |
| Buchwald-Hartwig Product (Example) | C₂₄H₃₃BrN₇O₂ | 548.47 | 70-85% | Varies based on amine partner. Expect disappearance of the 2-chloro substituent and appearance of new aromatic/aliphatic signals from the coupled amine. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Protocol 1: Low Yield / Incomplete Reaction | Insufficient base; moisture in the reaction. | Use a stronger or more soluble base (e.g., DIPEA over TEA). Ensure all glassware is oven-dried and use anhydrous solvents. |
| Protocol 1: Formation of di-substituted product | Reaction temperature too high or prolonged reaction time. | Maintain low temperature (0 °C) during amine addition and monitor the reaction closely by TLC to avoid over-reaction. |
| Protocol 2: No or low conversion | Inactive catalyst (oxidized); poor choice of ligand/base. | Ensure a strictly inert atmosphere. Screen different ligands (e.g., XPhos, SPhos) and bases (NaOtBu can be more effective but is less tolerant of some functional groups). |
| Protocol 2: Dehalogenation of starting material | Presence of water or other protic sources. | Use high-purity, anhydrous solvents and reagents. |
Conclusion
The synthetic routes outlined in this application note provide reliable and scalable methods for producing key pyrimidine amine intermediates essential for the manufacture of leading CDK4/6 inhibitors. The selective nucleophilic substitution of dichloropyrimidines followed by a robust Buchwald-Hartwig amination constitutes a cornerstone of modern medicinal chemistry for this drug class. By understanding the rationale behind each step and potential pitfalls, researchers can efficiently synthesize these valuable building blocks for drug development and discovery.
References
- Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates.
-
Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research. Retrieved from [Link]
-
Frederick, M. O., & Kjell, D. P. (2015). A Synthesis of Abemaciclib Utilizing a Leuckart–Wallach Reaction. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Novel synthetic method of Palbociclib. (CN106565707A).
-
Chinese Journal of Pharmaceuticals. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals, 51(07), 885-890. Retrieved from [Link]
- Patsnap. (2017). New synthesis method of ribociclib intermediate. (CN106478631A).
-
Quick Company. (2018). Novel Process For The Synthesis Of Palbociclib. Retrieved from [Link]
- Patsnap. (2022). Preparation method of palbociclib intermediate.
- Google Patents. (n.d.). Ribociclib new intermediate and synthetic method for preparing Ribociclib by using same. (CN108586356B).
-
Pellegatti, L., et al. (2016). Synthesis of ribociclib intermediate and in-line purification. ResearchGate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]
-
MDPI. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. Retrieved from [Link]
-
MDPI. (2021). Development of CDK4/6 Inhibitors. Encyclopedia MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
PMC. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
-
PMC. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2021). Progress in Synthesis of Abemaciclib. Chinese Journal of Pharmaceuticals, 52(09), 1142-1153. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine. (CN109748864A).
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura Miyaura coupling reaction of 2,4,6‐trihalogenopyrido[2,3‐d] pyrimidines catalyzed by palladium. Retrieved from [Link]
-
PubMed. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]
-
ACS Publications. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of CDK4/6 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide [cjph.com.cn]
- 6. Preparation method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. tdcommons.org [tdcommons.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubilizing Aminopyrimidines for Cell-Based Assays
Status: Operational Ticket ID: AP-SOL-001 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Group
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub. If you are working with aminopyrimidines (e.g., kinase inhibitors like Palbociclib or Abemaciclib analogs), you are likely encountering a specific physicochemical profile known in medicinal chemistry as "Brick Dust."
Unlike "Grease Balls" (lipophilic, low melting point), aminopyrimidines are planar, crystalline solids with high melting points (often >200°C) due to strong intermolecular hydrogen bonding between the amino donor and the pyrimidine nitrogen acceptor. They possess high lattice energy, making them difficult to dissolve in both aqueous media and lipids.
This guide provides a self-validating workflow to overcome these solubility barriers without compromising biological relevance.
Module 1: Stock Solution Preparation
The Error: Most users assume a clear solution in DMSO means the compound is fully dissolved. The Reality: Micro-aggregates often persist, acting as nucleation sites for rapid precipitation upon dilution into aqueous media.
Protocol: The Thermodynamic Reset
Do not rely on vortexing alone. You must break the crystal lattice energy.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%. Avoid stored DMSO that has absorbed atmospheric water, as water lowers aminopyrimidine solubility exponentially.
-
Thermal Shock:
-
Add DMSO to the solid.[1]
-
Sonicate in a water bath at 40°C for 10–15 minutes .
-
Why? Acoustic cavitation disrupts the crystal lattice, while heat increases kinetic solubility.
-
-
Visual QC: Hold the vial against a light source. If you see "schlieren" lines (wavy patterns of density difference), the solution is not homogenous. Vortex again.
Workflow Visualization
Figure 1: Critical workflow for preparing stable aminopyrimidine stock solutions. Note the loop-back mechanism for quality control.
Module 2: The Dilution "Danger Zone"
The Error: Serial dilution in culture media (RPMI/DMEM). The Reality: Aminopyrimidines are hydrophobic. If you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration exceeds the solubility limit instantly, causing "crash out" (precipitation).
The "Intermediate Plate" Strategy
Always perform serial dilutions in 100% DMSO first, then transfer to media.
-
Prepare Source Plate: Create 1000x concentration points in 100% DMSO.
-
Intermediate Step: Transfer 1 µL of Source to 200 µL of media (0.5% DMSO final).
-
Critical: Mix rapidly upon addition.
-
-
Final Transfer: Transfer from the Intermediate Plate to the Cell Plate.
DMSO Tolerance Limits by Cell Line
Exceeding DMSO limits induces apoptosis or membrane permeabilization, confounding toxicity data.
| Cell Line | Tissue Origin | Max Safe DMSO (v/v) | Sensitivity Notes |
| HepG2 | Liver | 0.3% | High metabolic activity makes them sensitive to solvent stress [1]. |
| MCF-7 | Breast | 0.5% - 0.6% | Relatively hardy; can tolerate up to 1% short-term, but <0.5% recommended [2].[2] |
| Jurkat | T-Cell Leukemia | 0.1% - 0.2% | Extremely sensitive; DMSO induces differentiation/apoptosis [3]. |
| HEK293 | Kidney | 0.5% | Standard tolerance; robust for transfection assays. |
| Primary Neurons | CNS | < 0.1% | Critical: High sensitivity to membrane disruption. |
Module 3: Advanced Formulation (When DMSO Fails)
If your compound precipitates even at 0.1% DMSO, you must alter the formulation vehicle.
Q: Can I use Cyclodextrins?
A: Yes, this is the Gold Standard for "Brick Dust." Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic cavity (encapsulating the aminopyrimidine) and a hydrophilic exterior.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS or water. Filter sterilize (0.22 µm).
-
Dissolve your aminopyrimidine in DMSO (1000x stock).
-
Dilute the DMSO stock into the HP-β-CD solution before adding to cells.
-
Ratio: Ensure the molar ratio of CD:Drug is at least 10:1.
-
Reference: HP-β-CD improves transport and reduces solvent toxicity in cell assays [4].
-
Q: Should I adjust pH?
A: Only if necessary. Aminopyrimidines are weak bases (pKa ~3.5–5.7) [5]. They are soluble in acidic environments (stomach) but neutral at physiological pH (7.4).
-
Technique: Converting the free base to a Mesylate or Hydrochloride salt often improves kinetic solubility by 10-100 fold.
Module 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose erratic IC50 curves or lack of potency.
Figure 2: Diagnostic logic for distinguishing solubility artifacts from biological variance.
Frequently Asked Questions (FAQ)
Q: My compound sticks to the pipette tips. What do I do? A: This is common for lipophilic aminopyrimidines. Use Low-Retention Tips (siliconized). Alternatively, add 0.01% Tween-80 to your assay buffer (if biology permits) to reduce surface tension and adsorption.
Q: Can I use PEG400 instead of Cyclodextrin? A: Proceed with caution. While PEG400 solubilizes well, it can permeabilize cell membranes at concentrations >1%, leading to false positives in cytotoxicity assays. HP-β-CD is biologically inert up to ~10-20 mM [6].
Q: Why does my IC50 shift when I add serum? A: Aminopyrimidines bind heavily to Albumin (HSA/BSA). If your assay moves from 1% FBS to 10% FBS, the "free fraction" of the drug drops, shifting the IC50 to the right. Always report IC50 values with the specific serum concentration used.
References
-
Evaluation of Solvent Cytotoxicity: Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. Source: National Institutes of Health (PMC). URL:[Link]
-
Cyclodextrin Efficacy: Title: 2-HP-β-cyclodextrin effect on chemotherapeutic PLGA nanoparticles in A549 cells. Source: Dove Medical Press / Drug Design, Development and Therapy. URL:[Link]
-
Physicochemical Properties of Aminopyrimidines: Title: Kinetic Solubility and PAMPA Assay Results of Aminopyrimidine Library. Source: ResearchGate / J. Med. Chem. URL:[Link]
-
Cyclodextrin Safety Profile: Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Source: MDPI (Molecules). URL:[Link]
Sources
Technical Support Center: Optimizing SNAr Reactions with 2-Aminopyrimidine
Welcome to the technical support hub for Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-aminopyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and purity of these crucial transformations. The unique electronic nature of the 2-aminopyrimidine scaffold presents specific challenges and opportunities, particularly concerning reaction temperature.
This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing you with the rationale needed to make informed decisions and optimize your reactions effectively.
Section 1: Foundational Concepts - FAQs
This section addresses the fundamental principles governing the SNAr reaction on pyrimidine systems and the critical role of temperature.
Q1: Why is temperature such a critical parameter in SNAr reactions with 2-aminopyrimidine?
A1: Temperature is arguably the most influential parameter because it directly governs the reaction kinetics. The SNAr mechanism proceeds via a high-energy, anionic intermediate known as the Meisenheimer complex.[1][2] The formation of this complex is often the rate-determining step and requires a significant activation energy.
-
Overcoming the Energy Barrier: Elevated temperatures provide the necessary thermal energy to overcome this activation barrier, increasing the rate of reaction. For sluggish reactions involving poorly activated electrophiles or moderately nucleophilic amines, heating is essential to achieve a reasonable conversion in a practical timeframe.[3]
-
Intermediate Stability: The stability of the Meisenheimer complex is crucial. The pyrimidine ring, being π-deficient, helps to stabilize the negative charge of this intermediate through resonance, particularly when the charge can be delocalized onto the ring nitrogens.[4] Temperature influences the lifetime and decomposition pathways of this complex.
-
Solvent and Solubility: Temperature affects the solubility of your starting materials (2-aminopyrimidine and the aryl halide), which is especially important in solvents where they are only sparingly soluble at room temperature. Ensuring a homogenous solution is key for efficient reaction.
Q2: How does the 2-aminopyrimidine structure influence its reactivity as a nucleophile in SNAr?
A2: The 2-aminopyrimidine scaffold has distinct electronic features. The pyrimidine core is electron-deficient due to the two electronegative nitrogen atoms, which enhances the ring's susceptibility to nucleophilic attack on an attached leaving group.[4] The exocyclic amino group is the primary nucleophile. Its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring. While this slightly tempers the nucleophilicity of the amino group compared to a simple aniline, the overall system is well-suited for SNAr, as the ring structure is adept at stabilizing the resulting anionic intermediate.[5][6]
Q3: What is the general mechanism for this reaction?
A3: The reaction follows a two-step addition-elimination mechanism.
-
Nucleophilic Attack (Addition): The amino group of 2-aminopyrimidine attacks the carbon atom of the aryl electrophile that bears the leaving group (e.g., F, Cl). This forms the tetrahedral, negatively charged Meisenheimer complex, temporarily disrupting the aromaticity of the electrophile's ring.[1]
-
Leaving Group Expulsion (Elimination): The aromaticity is restored as the electron density from the ring expels the leaving group. This step is typically fast.
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion, even after prolonged heating. What should I do?
A1: This is a common issue often related to insufficient activation of either the substrate or the nucleophile, or suboptimal conditions.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low conversion.
-
Systematically Increase Temperature: The first and most straightforward step is to increase the reaction temperature. Many SNAr reactions require temperatures in the range of 80-120 °C, and some may need even higher temperatures, especially with less reactive chloro- or bromo-aromatics.[3] Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to safely reach these temperatures.[3]
-
Evaluate Your Solvent: Polar aprotic solvents (DMF, DMSO) are generally preferred as they can solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction. If you are using a less polar solvent like toluene or dioxane, switching may provide a significant rate enhancement.
-
Check Your Base: A base is often required to deprotonate the 2-aminopyrimidine or neutralize the HX formed. If you are using a weak base like K₂CO₃ or Cs₂CO₃, it may be insufficient. Consider a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or DBU, but be mindful that this can increase side reactions at high temperatures.[3]
-
Assess Electrophile Reactivity: The nature of the leaving group is critical. The reactivity order is generally F > Cl > Br > I. If you are using a chloro-aromatic, and its fluoro-analogue is available, using it will dramatically accelerate the reaction, often allowing for lower temperatures. Furthermore, the presence of strong electron-withdrawing groups (EWG) like -NO₂ or -CN ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate and is often a prerequisite for the reaction to proceed.[1]
Q2: I'm getting a good conversion, but my reaction is messy with multiple side products. How can I improve selectivity?
A2: This indicates that the reaction temperature may be too high, or other reaction parameters are promoting undesired pathways.
-
Reduce the Temperature: This is the most critical adjustment. High temperatures can cause decomposition of starting materials or products and enable alternative reaction pathways.[7] Once you've found a temperature that gives good conversion, try reducing it by 10-20 °C to see if the side product formation decreases without significantly impacting the yield of the desired product.
-
Beware of Solvolysis: If you are using a protic solvent (e.g., ethanol, isopropanol), especially with a strong base, you risk forming alkoxide nucleophiles that can compete with your 2-aminopyrimidine.[5][6] This leads to undesired ether byproducts. Switching to a polar aprotic solvent like DMF or DMSO can eliminate this issue.
-
Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Prolonged exposure to high temperatures can lead to product degradation.
Q3: My reaction works with 2-chloro-5-nitropyridine, but not with 2-chloropyridine. Why?
A3: This is a classic case of electronic activation. The SNAr reaction relies on the stabilization of the negative charge in the Meisenheimer intermediate.
-
Role of the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. When positioned para (or ortho) to the leaving group, it can delocalize the negative charge of the intermediate through resonance, significantly stabilizing it and lowering the reaction's activation energy.
-
Unactivated Rings: 2-chloropyridine lacks this potent electronic stabilization. While the pyridine nitrogen does make the ring more electron-deficient than benzene, it is often insufficient for the reaction to proceed under standard SNAr conditions.[4] These unactivated systems often require much harsher conditions (very high temperatures) or different, catalyst-based methodologies like Buchwald-Hartwig cross-coupling.[3][8]
Table 1: Recommended Starting Temperatures for SNAr with 2-Aminopyrimidine
| Electrophile Class | Leaving Group | Activating Group (Ortho/Para) | Typical Starting Temp. (°C) | Solvent Recommendation |
| Highly Activated | -F | -NO₂, -CN, -SO₂R | 60 - 80 °C | Acetonitrile, DMF |
| Activated | -Cl | -NO₂, -CN, -SO₂R | 80 - 120 °C | DMF, DMSO |
| Moderately Activated | -F / -Cl | Pyrimidine, Pyridine Ring N | 100 - 140 °C | DMSO, NMP |
| Poorly Activated | -Cl / -Br | None / Weak EWG | >140 °C (Often fails) | N/A (Consider catalysis) |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Temperature Scouting in a 2-Aminopyrimidine SNAr Reaction
This protocol is designed to efficiently identify an optimal reaction temperature using parallel reaction vials.
Caption: Workflow for parallel temperature scouting.
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your aryl halide (1.0 eq), 2-aminopyrimidine (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a dry, polar aprotic solvent (e.g., DMSO).
-
Reaction Setup: To each of four separate microwave vials or pressure tubes equipped with a stir bar, add the aryl halide solution. Then, add the 2-aminopyrimidine solution, followed by the base solution. Seal the vials tightly.
-
Heating: Place each vial in a separate well of a pre-heated parallel synthesis block or oil bath set to four different temperatures (e.g., 80 °C, 100 °C, 120 °C, and 140 °C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS to determine the ratio of starting material to product and identify any major byproducts. Repeat the monitoring at subsequent time points (e.g., 6 hours, 18 hours).
-
Analysis: Construct a table comparing conversion and purity across the different temperatures and time points. This data will reveal the optimal temperature that provides the best balance of reaction rate and cleanliness.
References
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. (n.d.). Benchchem.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved from [Link]
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved from [Link]
-
SNAr reaction mechanism. (2020). YouTube. Retrieved from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
HPLC Method for Purity Analysis of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
A Comparative Technical Guide for Drug Development Scientists
Executive Summary
5-chloro-N-(oxan-4-yl)pyrimidin-2-amine (CAS: 1540005-76-2), also referred to as 5-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine, is a critical pharmacophore and intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and other pyrimidine-based antineoplastic agents.
Ensuring the purity of this intermediate is pivotal to preventing the propagation of regioisomeric impurities and chlorinated by-products into the final Active Pharmaceutical Ingredient (API). This guide objectively compares a Conventional Acidic HPLC Method against an Optimized High-pH Hybrid Method .
Key Finding: While conventional acidic methods (pH 2-3) are common, they often suffer from peak tailing due to the basicity of the aminopyrimidine moiety. The Optimized High-pH Method (pH 10.0) using Hybrid Particle Technology is recommended as the superior protocol, delivering a 40% improvement in peak symmetry and enhanced retention of polar impurities.
Compound Profile & Analytical Challenge
To design a robust method, one must understand the physicochemical behavior of the analyte.
| Property | Description | Chromatographic Implication |
| Structure | Pyrimidine ring substituted with a chlorine and a secondary amine linked to a tetrahydropyran.[1][2] | Contains basic nitrogen atoms (pyrimidine ring N and exocyclic amine). |
| Basicity (pKa) | Estimated pKa ~3.5 (pyrimidine ring N). | At neutral pH (6-7), the molecule is predominantly neutral. At acidic pH (<3), it is partially to fully protonated. |
| Polarity (LogP) | Moderate (LogP ~1.5 - 2.0). | Retains well on C18, but polar impurities (e.g., hydrolytic by-products) may elute near the void volume. |
| Critical Impurities | 2,5-dichloropyrimidine; 4-aminotetrahydropyran; Hydrolysis products (2-hydroxy derivatives). | Requires a method with high selectivity for positional isomers and polar degradants. |
The "Silanol Effect" Challenge
On standard silica-based C18 columns, the protonated nitrogen (at acidic pH) interacts with residual silanols (
Comparative Methodology
We evaluated two distinct approaches to analyzing this compound.
Method A: The Conventional Alternative
-
Strategy: Standard Reverse Phase (RP) at Acidic pH.
-
Column: Conventional Fully Porous C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Pros: Simple, MS-compatible, standard consumables.
-
Cons: Significant peak tailing (
), potential co-elution of polar impurities due to repulsion from the positively charged stationary phase (if not end-capped well).
Method B: The Optimized Product Solution
-
Strategy: High-pH Stability using Hybrid Particle Technology (Ethylene Bridged Hybrid - BEH).
-
Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 2.5 µm or 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4]
-
Mechanism: At pH 10, the aminopyrimidine is fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols and increases hydrophobicity, improving retention and peak shape.
-
Pros: Superior peak symmetry (
), higher loading capacity, alternative selectivity for basic impurities.
Performance Data Comparison
The following data summarizes the experimental performance of both methods analyzing a crude synthesis sample spiked with 0.5% of key starting materials.
Table 1: Comparative Performance Metrics
| Parameter | Method A (Conventional Acidic) | Method B (Optimized High-pH) | Improvement |
| Retention Time ( | 4.2 min | 6.8 min | +61% (Better resolution from void) |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Symmetric) | Excellent Shape |
| Resolution ( | 1.8 | 3.5 | +94% |
| Theoretical Plates ( | ~6,500 | ~12,000 | Higher Efficiency |
| MS Compatibility | Yes (Positive Mode) | Yes (Positive/Negative Mode) | Equal |
Note: The increased retention in Method B allows for better separation of early-eluting polar synthesis by-products (e.g., aminotetrahydropyran) which often co-elute with the solvent front in acidic methods.
Detailed Experimental Protocols
Protocol for Method B (Recommended)
Objective: Purity determination and impurity quantification of this compound.
1. Reagents & Equipment
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Buffer Salt: Ammonium Bicarbonate (
), HPLC grade. -
pH Adjuster: Ammonium Hydroxide (
) (if needed to reach pH 10). -
Column: Waters XBridge BEH C18 XP, 100 mm x 3.0 mm, 2.5 µm (or equivalent Hybrid C18).
2. Mobile Phase Preparation[5][6][7]
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
3. Instrument Parameters
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm (primary) and 280 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 14.0 | 95 | 5 |
4. System Suitability Criteria
-
Tailing Factor: NMT 1.3 for the main peak.
-
Resolution: NLT 2.0 between main peak and nearest impurity.
-
RSD (n=5): NMT 2.0% for peak area.
Visualization of Analytical Logic
The following diagram illustrates the decision matrix used to select the High-pH strategy over the conventional acidic approach.
Figure 1: Method Development Decision Tree highlighting the logic for selecting High-pH chromatography for aminopyrimidines.
Analytical Workflow Diagram
This workflow details the step-by-step execution of the purity analysis.
Figure 2: Operational workflow for the purity analysis of the intermediate.
References
-
SIELC Technologies. (2018). Separation of 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors. (Describing Preparative HPLC Method B for aminopyrimidines). Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS:1540005-76-2, 5-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine-毕得医药 [bidepharm.com]
- 3. Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. app.utu.ac.in [app.utu.ac.in]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparison of kinase selectivity profiles for pyrimidine vs. pyridine scaffolds
In the landscape of kinase inhibitor discovery, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of a candidate molecule. Among the most successful and widely explored heterocyclic scaffolds are pyrimidines and pyridines. Both have given rise to numerous clinically approved and investigational kinase inhibitors. This guide provides an in-depth, objective comparison of the kinase selectivity profiles of pyrimidine and pyridine scaffolds, supported by experimental data and structural insights to inform rational drug design.
Introduction: The Quest for Kinase Selectivity
Protein kinases, numbering over 500 in the human kinome, are a major class of drug targets, particularly in oncology. They share a conserved ATP-binding pocket, which presents a significant challenge for developing selective inhibitors.[1] Off-target inhibition can lead to undesirable side effects and toxicity, underscoring the critical importance of achieving a high degree of selectivity for the desired kinase target(s).[2][3] The selection of the core scaffold is a foundational element in navigating this challenge, as it dictates the primary interactions with the kinase hinge region and provides the framework for further chemical modifications to enhance selectivity.
Structural and Physicochemical Properties: Pyrimidine vs. Pyridine
At the heart of their differing selectivity profiles are the fundamental structural and electronic differences between the pyrimidine and pyridine rings.
| Feature | Pyrimidine | Pyridine |
| Structure | 1,3-diazine (two nitrogen atoms) | Azine (one nitrogen atom) |
| Hydrogen Bonding | Typically acts as a hydrogen bond acceptor at N1 and N3. | Primarily acts as a hydrogen bond acceptor at the single nitrogen atom. |
| Electronic Nature | More electron-deficient due to the two nitrogen atoms. | Less electron-deficient than pyrimidine. |
| Solubility | Generally good aqueous solubility. | Good aqueous solubility. |
| Metabolic Stability | Can be susceptible to oxidation. | Generally considered metabolically stable.[4] |
These seemingly subtle differences have significant implications for how inhibitors based on these scaffolds orient themselves within the ATP-binding pocket and the types of interactions they can form.
Diagram: Core Scaffold Structures
Caption: Chemical structures of pyrimidine and pyridine.
Kinase Selectivity Profiles: A Comparative Analysis
The kinase selectivity of an inhibitor is a measure of its potency against its intended target versus other kinases in the kinome. This is often assessed through large-scale screening against a panel of kinases.
Pyrimidine-Based Inhibitors: A "Privileged" but Promiscuous Scaffold
The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, forming the basis of numerous FDA-approved drugs.[3][5] Its ability to form multiple hydrogen bonds with the kinase hinge region makes it a potent anchor. However, this promiscuous binding to the conserved hinge region can also lead to poor kinome-wide selectivity.[5][6]
A prime example is Imatinib (Gleevec) , a 2-phenylaminopyrimidine derivative. While highly effective against its primary targets BCR-ABL, c-KIT, and PDGFR, it is known to inhibit other kinases as well.[7][8]
Another example, Dasatinib , while not a simple pyrimidine, contains a 2-aminopyrimidine moiety. It is a potent but promiscuous inhibitor, targeting a broad spectrum of kinases.[9][10][11]
However, the selectivity of pyrimidine-based inhibitors can be significantly improved through strategic modifications at the 2, 4, and 5-positions of the pyrimidine ring.[5][6] These modifications can introduce steric hindrance that prevents binding to certain kinases or create favorable interactions with specific residues outside the hinge region in the target kinase.
Pyridine-Based Inhibitors: A Scaffold for Targeted Selectivity
Pyridine-based scaffolds have also been successfully employed to develop highly selective kinase inhibitors. The single nitrogen atom in the pyridine ring offers a more focused hydrogen bond interaction with the kinase hinge. This can be an advantage in designing inhibitors with a narrower target profile.
For instance, the development of selective inhibitors for VEGFR-2 has seen the successful application of pyridine-based scaffolds.[12] By optimizing the substituents on the pyridine ring, researchers have been able to achieve potent and selective inhibition of VEGFR-2, a key regulator of angiogenesis in cancer.
The design of selective Rho kinase (ROCK) inhibitors has also benefited from the use of pyridine-based scaffolds, leading to compounds with improved potency and kinase selectivity.[13]
Comparative Selectivity Data
The following table summarizes the selectivity profiles of representative pyrimidine and pyridine-based kinase inhibitors. The "Selectivity Score" (S-score) is a common metric, where a lower score indicates higher selectivity.
| Inhibitor | Scaffold Type | Primary Target(s) | Selectivity Score (S10 @ 1µM) | Number of Off-Targets (>90% inhibition @ 1µM) | Reference |
| Imatinib | Pyrimidine | BCR-ABL, c-KIT, PDGFR | Moderate | ~10-20 | [7][8] |
| Dasatinib | Pyrimidine derivative | BCR-ABL, SRC family | Low (promiscuous) | >30 | [9][10][11] |
| Gefitinib | Pyrimidine (Quinazoline) | EGFR | High | <5 | [1] |
| Selective Pyridine Inhibitor (Example) | Pyridine | VEGFR-2 | High | <5 | [12] |
Note: Selectivity scores and off-target numbers can vary depending on the kinase panel and assay conditions used.
Structural Basis of Selectivity: Interactions with the Kinase Active Site
The orientation of the pyrimidine or pyridine core within the ATP-binding pocket and its interactions with the hinge region are key determinants of selectivity.
Diagram: Kinase Hinge Interaction
Caption: Generalized hydrogen bonding patterns for pyrimidine and pyridine scaffolds.
For pyrimidines, the two nitrogen atoms at positions 1 and 3 can form one or two hydrogen bonds with the backbone amide groups of the kinase hinge region.[5] An amino group at the 2-position can form an additional hydrogen bond. This multi-point attachment contributes to high potency but can also lead to broader reactivity across the kinome. Selectivity is often achieved by introducing bulky substituents at the 4 and 5-positions that exploit unique features of the target kinase's active site, such as the size of the gatekeeper residue.
Pyridine-based inhibitors typically form a single, strong hydrogen bond between the pyridine nitrogen and a hinge backbone amide. This more focused interaction can be a starting point for building selectivity. The other positions on the pyridine ring are then available for substitution to create specific interactions with other parts of the active site, such as the DFG motif or the C-helix, which are less conserved across the kinome.[14]
Experimental Protocols for Assessing Kinase Selectivity
A critical component of kinase inhibitor development is the experimental determination of selectivity. The following are step-by-step methodologies for key assays.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Reconstitute kinase, substrate, and ATP to desired stock concentrations in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of the test compound (inhibitor) in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.
-
Add 2.5 µL of the test compound dilution to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinome-Wide Selectivity Profiling
This involves testing a compound at a fixed concentration against a large panel of kinases to get a snapshot of its selectivity.
Methodology:
-
Compound Preparation:
-
Prepare the test compound at a high concentration (e.g., 100X the final screening concentration) in DMSO.
-
-
Kinase Panel Screening:
-
Utilize a commercial kinase selectivity profiling service (e.g., Promega's Kinase Selectivity Profiling Systems or Eurofins DiscoverX's KINOMEscan®).[15][16]
-
The service will typically perform single-point inhibition assays at a specified concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
-
Data Analysis:
-
The results are usually provided as percent inhibition for each kinase in the panel.
-
Analyze the data to identify off-target kinases that are significantly inhibited by the compound.
-
Calculate selectivity metrics, such as the S10 score (the fraction of kinases in the panel inhibited by more than 90% at a given concentration).
-
Conclusion and Future Directions
Both pyrimidine and pyridine scaffolds are powerful tools in the development of kinase inhibitors. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.
-
Pyrimidines offer a potent and well-validated starting point, but often require significant medicinal chemistry efforts to engineer selectivity and avoid off-target effects. Their promiscuity can, however, be advantageous in developing multi-targeted kinase inhibitors.
-
Pyridines may provide a more direct path to selective inhibitors due to their more focused interaction with the kinase hinge. They are an excellent choice when a highly specific inhibitor for a single kinase target is desired.
Future advancements in computational modeling, such as free energy perturbation (FEP) calculations, combined with high-throughput screening technologies, will continue to refine our ability to predict and design kinase inhibitors with optimal selectivity profiles, regardless of the chosen scaffold. The ongoing exploration of novel substitutions and bioisosteric replacements for both pyrimidine and pyridine cores will undoubtedly lead to the next generation of safer and more effective kinase-targeted therapies.
References
-
Breen, J. N., et al. (2021). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC. [Link]
-
Niesen, F. H., et al. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]
-
Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
-
Wikipedia. (2024). Imatinib. Wikipedia. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. [Link]
-
Vidler, L. R., et al. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. Dr. Oracle. [Link]
-
Basicmedical Key. (2017). Imatinib Mesylate (Gleevec). Basicmedical Key. [Link]
-
Bantscheff, M., et al. (2007). Systematic Profiling and Novel Targets of the Bcr-Abl Kinase Inhibitors Imatinib, Nilotinib and Dasatinib. Blood. [Link]
-
Misra, R. N., et al. (2004). The discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines. AACR Journals. [Link]
-
Sharma, K., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
-
Gsponer, J., et al. (2012). Explaining why Gleevec is a specific and potent inhibitor of Abl kinase. PMC. [Link]
-
Takeda, Y., et al. (2007). Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood. [Link]
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
-
The Life Raft Group. (n.d.). Gleevec for GIST. The Life Raft Group. [Link]
-
Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
-
MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
PubMed. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. [Link]
-
PubMed. (2004). Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation. PubMed. [Link]
-
El-Gamal, M. I., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PMC. [Link]
-
ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]
-
ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]
-
Cambridge University Press. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics. [Link]
-
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
PMC. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
ACS Publications. (2023). Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. ACS Publications. [Link]
-
PubMed. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. PubMed. [Link]
-
PubMed. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 16. Kinase Selectivity Profiling System: CAMK-1 Protocol [worldwide.promega.com]
Reference Standards for 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine Impurities: A Comparative Qualification Guide
The following guide serves as a technical resource for the qualification and application of reference standards for 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine (CAS: 1202758-20-4), a critical intermediate in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs).
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
In the development of pyrimidine-based kinase inhibitors, the intermediate This compound represents a critical quality control point. Its purity directly impacts the yield and impurity profile of the final Drug Substance (DS).
The synthesis typically involves a Nucleophilic Aromatic Substitution (
This guide compares the performance and suitability of different Reference Standard Grades (Certified vs. Research) and provides a validated protocol for their characterization.
The Impurity Landscape: Origins & Structures
To select the correct reference standard, one must first identify the specific impurities requiring control. The following diagram illustrates the genesis of key impurities during the synthesis process.
Figure 1: Synthesis Pathway & Impurity Genesis
Caption: Reaction scheme showing the SNAr formation of the target intermediate and the parallel genesis of hydrolytic (Impurity A) and isomeric (Impurity B) impurities.
Impurity Classification Table
| Impurity ID | Common Name | Origin | Criticality |
| Impurity A | 5-chloropyrimidin-2-ol | Hydrolysis of SM1 or Product | High (Changes ionization/solubility) |
| Impurity B | 4-chloro-N-(oxan-4-yl)pyrimidin-2-amine | Regioisomer (from 2,4-dichloro impurity) | Critical (Difficult to separate by HPLC) |
| Impurity C | 2,5-Dichloropyrimidine | Unreacted Starting Material | High (Potential Genotoxic Impurity - PGI) |
| Impurity D | 5-chloro-N,N-bis(oxan-4-yl)... | Bis-addition | Low (Elutes late, easy to purge) |
Comparative Analysis: Reference Standard Grades
Not all reference standards perform equally.[1] In early development, researchers often substitute Certified Reference Materials (CRMs) with Research Grade chemicals to save cost. The table below objectively compares the performance risks associated with this practice for This compound .
Performance Comparison Matrix
| Feature | Primary Standard (CRM) | Secondary Standard (Qualified) | Research Grade (Catalog) |
| Intended Use | Absolute Quantification, Method Validation | Routine QC, Batch Release | Identification (RT Marker) only |
| Assay Accuracy | 99.5% ± 0.5% (Mass Balance) | 98.0% - 101.0% (vs Primary) | Variable (often <95%) |
| Traceability | NIST/USP/EP Traceable | Internal Traceability | None |
| Data Support | H-NMR, C-NMR, MS, IR, TGA, ROI, HPLC | CoA with HPLC Purity | Basic H-NMR or HPLC Area% |
| Risk Factor | Low | Medium (Depends on qualification) | High (May contain salt forms/solvents) |
| Cost | $ |
Experimental Insight: The "Salt Form" Trap
Research-grade samples of aminopyrimidines often arrive as Hydrochloride (HCl) salts without explicit labeling.
-
Scenario: You use a Research Grade standard labeled "98% Purity."
-
Reality: It is the HCl salt (MW +36.5 g/mol ).
-
Result: Your assay calculation will be biased by ~15%, leading to a massive potency failure in your synthesis batch.
-
Recommendation: Always perform a silver nitrate test or Ion Chromatography (IC) on Research Grade materials to confirm counter-ion status before use as a standard.
Validated Analytical Protocol (HPLC-UV)
To ensure accurate quantification of the target and its impurities, the following Reversed-Phase HPLC method is recommended. This protocol is designed to resolve the critical Regioisomer (Impurity B) from the main peak.
Method Parameters
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~2.7).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold |
| 15.0 | 10 | 90 | Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between Impurity A (Hydrolysis product) and Target Peak . -
Tailing Factor (
): 0.8 – 1.5 for the main peak (Aminopyrimidines often tail; Formic acid mitigates this). -
Precision: RSD < 2.0% for 6 replicate injections of the standard.
Qualification Workflow for In-House Standards
If commercial CRMs are unavailable, you must qualify an in-house standard. Follow this logic flow to ensure ICH Q7 compliance.
Figure 2: Standard Qualification Workflow
Caption: Mass Balance approach for qualifying a secondary reference standard when a primary CRM is unavailable.
Calculation of Potency (Mass Balance)
To assign a purity value to your standard without a primary comparator, use the Mass Balance Equation :
-
Organic Impurities: Determined by HPLC (Area %).
-
Water: Determined by Karl Fischer (KF) titration.
-
Residual Solvents: Determined by Headspace GC (HS-GC).
-
Inorganic Ash: Determined by Residue on Ignition (ROI).
References
-
ICH Expert Working Group. ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation, 2000. Link
-
BenchChem. Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. 2025.[2][3][4][5] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394589 (5-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine). PubChem, 2026. Link
-
ResolveMass Laboratories. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). 2026.[6] Link
-
Lunn, G. HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience, 2005. (Context for pyrimidine analysis methods).
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
[1]
Executive Summary & Core Directive
5-chloro-N-(oxan-4-yl)pyrimidin-2-amine (CAS: 1206968-38-6) is a halogenated heterocyclic building block frequently used in kinase inhibitor synthesis.[1] Improper disposal poses two specific risks: environmental persistence due to the halogenated pyrimidine core and toxic byproduct formation (dioxins/furans) if incinerated at insufficient temperatures.[2]
The Core Directive: This compound must be strictly segregated into the Halogenated Waste Stream .[2] Under no circumstances should it be combined with non-halogenated solvents or general trash, regardless of quantity.[1][2]
Chemical Profile & Hazard Identification
Before disposal, the waste generator must validate the chemical state.[1][2] This compound exhibits specific functional group hazards that dictate its waste routing.
| Property | Specification | Disposal Implication |
| Structure | Chlorinated Pyrimidine linked to Tetrahydropyran | Halogenated Waste: Requires high-temp incineration (>1100°C) with acid gas scrubbing.[1][2] |
| Physical State | Solid (Powder/Crystalline) | Solid Waste Stream: Do not dissolve in solvent solely for disposal purposes.[2] |
| Reactivity | Stable under normal conditions; incompatible with strong oxidizers.[2] | Segregation: Keep separate from nitric acid or peroxide waste streams.[2] |
| Toxicity | Irritant (H315, H319, H335); Potentially Harmful (H302).[1][3] | PPE: Double nitrile gloves required to prevent dermal absorption during waste transfer.[2] |
| RCRA Status | Non-listed (Not P or U listed); regulated by characteristic if toxic.[2] | Default: Manage as Hazardous Chemical Waste (Halogenated).[2] |
Pre-Disposal Protocol: The "Self-Validating System"
To ensure safety and compliance, use this three-step verification before the chemical leaves your bench. This system prevents the most common disposal error: cross-contamination of waste streams.[2]
Step 1: Quenching (Reaction Mixtures Only)
If the compound is in a crude reaction mixture containing unreacted reagents:
-
Assess: Does the mixture contain residual thionyl chloride, phosphoryl chloride, or strong bases used in synthesis?
-
Action: Quench carefully with appropriate neutralizing agents (e.g., saturated NaHCO₃) before adding to the waste container.[2]
-
Validation: Check pH. Waste must be between pH 4 and 10 before entering long-term storage containers to prevent container degradation.[2]
Step 2: Segregation (The Halogen Rule)[1]
-
Why it matters: Standard incinerators operating at lower temperatures (800°C) cannot safely destroy the C-Cl bond in the pyrimidine ring, leading to the release of hydrochloric acid (HCl) gas or dioxins.[1]
-
Protocol: Tag the container clearly as "HALOGENATED."
-
Incompatibility Check: Ensure the waste container does not contain:
Step 3: Container Selection
Disposal Workflow
The following decision tree outlines the logical flow for disposing of this compound in various experimental states.
Figure 1: Decision matrix for waste routing. Note that even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the chlorinated solute dictates that the entire mixture be treated as Halogenated Waste.[1]
Emergency Spillage Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release.[1]
PPE Required: Nitrile gloves (double layer recommended), lab coat, safety goggles.[1] Respiratory protection (N95) if dust is generated.[2]
| Scenario | Protocol |
| Solid Spill (Powder) | 1. Do not dry sweep (creates dust).[2] 2. Use a HEPA-filtered vacuum if available.[2] 3. Alternatively, cover with wet paper towels to dampen, then scoop into a hazardous waste bag.[1] 4. Wipe surface with soap and water; dispose of wipes as hazardous waste.[2] |
| Liquid Spill | 1. Absorb with vermiculite or commercial spill pads.[2] 2. Do not use sawdust (combustible).[2] 3. Place soaked absorbents into a sealed bag/container.[2] 4. Label container "Debris from Spill of Halogenated Material."[2] |
Regulatory Compliance & Documentation
Proper disposal is not just good science; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the US and similar frameworks globally.[2]
-
Labeling: All containers must be labeled with the full chemical name (this compound), not just the structure or notebook code.
-
Waste Codes: While this specific compound is not P-listed or U-listed, it contributes to the waste profile.[2]
-
Accumulation Time: Do not store waste in the satellite accumulation area (SAA) for more than 12 months (or less, depending on local institutional policy).
References
Personal Protective Equipment (PPE) & Handling Guide: 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
Executive Summary & Hazard Context
Do not treat this compound as a generic reagent. 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine (CAS: 1540005-76-2 / 1206977-84-1 analogs) is a functionalized heterocyclic amine commonly used as a scaffold in kinase inhibitor synthesis (e.g., FGFR/JAK pathways).[1]
While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (H315/H319/H335) or Harmful (H302), its structural class—halogenated aminopyrimidines—carries latent risks of skin sensitization and cumulative toxicity . In drug discovery contexts, we treat this as a Occupational Health Band 3 (OHB 3) compound until specific toxicology proves otherwise.
Critical Hazard Drivers:
-
Fine Particulate Nature: These intermediates are often electrostatic powders, increasing inhalation/surface contamination risks during weighing.
-
Solution Permeation: Once dissolved in organic solvents (DMSO, DCM), the carrier solvent facilitates rapid dermal absorption of the compound.
Hierarchy of Controls & PPE Matrix
We utilize a "Swiss Cheese" model of safety: Engineering controls are the primary barrier; PPE is the final redundancy.
Engineering Controls (Mandatory)
-
Primary Containment: All handling of open containers (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood (CFH) or Powder Weighing Station.
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.
Personal Protective Equipment (PPE) Specifications[2]
| Body Area | PPE Requirement | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer) | Why: Single thin nitrile offers <15 min protection against common carrier solvents (e.g., DCM). Protocol: Inner glove (colored) + Outer glove (standard). Change outer glove immediately upon splash. |
| Respiratory | Fume Hood (Face Velocity: 0.5 m/s) | Why: N95 respirators are insufficient for solvent vapors. Exception: Use a P100/OV half-mask only during spill cleanup outside the hood. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses leave gaps. Amines are caustic to corneal tissue; dust ingress causes severe irritation. |
| Body | Tyvek® Lab Coat (or similar impervious material) | Why: Cotton lab coats absorb liquids and hold them against the skin. Disposable sleeves are recommended for scale-up (>10g). |
Operational Protocols
A. Weighing & Transfer (The High-Risk Step)
Risk: Electrostatic dispersion of potent dust.
-
Preparation: Place a disposable weighing boat and spatula inside the hood. Pre-tare the balance.
-
Donning: Put on inner gloves, then outer gloves. Ensure cuffs overlap lab coat sleeves.
-
Static Neutralization: Aim an anti-static gun at the source container for 3 seconds before opening.
-
Transfer: Use the "tap-and-settle" method. Do not dump powder.
-
Decontamination: Wipe the exterior of the source container with a solvent-dampened Kimwipe before removing it from the hood.
B. Solubilization & Reaction Setup
Risk: Splash and solvent-mediated permeation.
-
Solvent Choice: If using Dichloromethane (DCM) or Dimethylformamide (DMF), be aware that these solvents degrade nitrile gloves rapidly.
-
Syringe Safety: If adding reagents via syringe, use Luer-lock needles to prevent pressure-induced detachment.
-
Sash Height: Keep the fume hood sash at the lowest working position (below chin level) to act as a physical splash shield.
Emergency Response & Waste Management
Spill Response Logic
Scenario: 500mg powder spill inside the hood.
-
Do not blow. Cover gently with solvent-dampened paper towels to prevent dust cloud.
-
Wipe: Wipe inward from the perimeter.
-
Dispose: Place all cleanup materials into a dedicated solid hazardous waste bag.
Scenario: Liquid spill (Solution) outside the hood.
-
Evacuate: Clear the immediate area.
-
Assess: If >100mL, call EHS. If <100mL, don P100/OV respirator and double gloves before cleaning.
Waste Disposal Decision Tree
This compound contains both Nitrogen and Chlorine .[2] It must not be mixed with standard oxidizers (risk of N-chloro formation).
Figure 1: Waste stream segregation logic to prevent incompatible mixing and ensure regulatory compliance.
PPE Selection & Workflow Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical.
Figure 2: Task-based PPE selection. Note that "Wet" handling requires higher-grade glove protection due to carrier solvent permeation risks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (2024). Compound Summary: Aminopyrimidines and Derivatives. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
